molecular formula C15H10ClN5O4 B11654853 N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide

N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide

Cat. No.: B11654853
M. Wt: 359.72 g/mol
InChI Key: FOZCDKGEZZOIQN-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Properties

Molecular Formula

C15H10ClN5O4

Molecular Weight

359.72 g/mol

IUPAC Name

N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-chloro-4-nitrobenzamide

InChI

InChI=1S/C15H10ClN5O4/c16-9-7-8(5-6-11(9)21(23)24)13(22)19-14(17)20-15-18-10-3-1-2-4-12(10)25-15/h1-7H,(H3,17,18,19,20,22)

InChI Key

FOZCDKGEZZOIQN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE typically involves the condensation of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions. One common method involves the use of 2-aminophenol and 3-chloro-4-nitrobenzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal triflates or ionic liquids are used to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their biological functions. The nitro and amino groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE can be compared with other benzoxazole derivatives, such as:

The unique combination of the benzoxazole ring with the nitro and amino groups in N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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